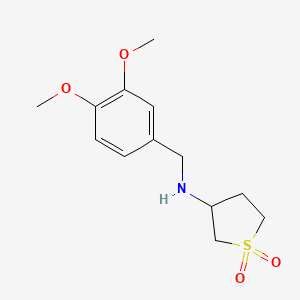

![molecular formula C20H15FN2O2S B2376050 3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-48-4](/img/structure/B2376050.png)

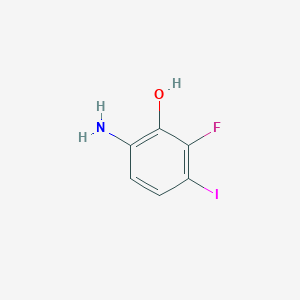

3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

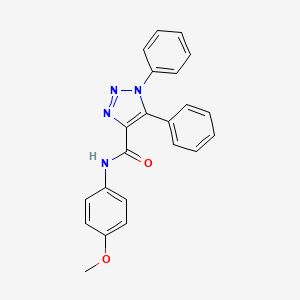

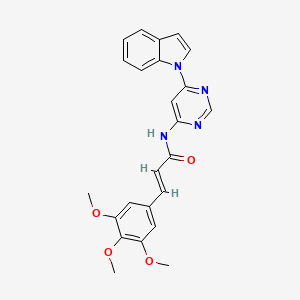

The compound “3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[3,2-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential as antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones were synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents . The synthesis involved a three-component tandem protocol . A mixture of 1 equiv. of 3-aminothieno[2,3-b]pyridine-2-carboxylate was first microwave irradiated with 1.5 equiv. of dimethylformamide-dimethylacetal in toluene at 110°C for 15 min. Then, the crude enamine was dissolved in dioxane and 1 equiv. of the respective 4-arylazole-based amines was added. The mixture was microwaved at 100°C for 20–30 min, resulting in a 74–89% yield of the target pyrimidinones .科学的研究の応用

Antitubercular Activity

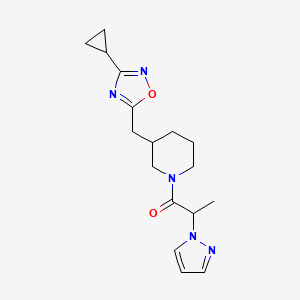

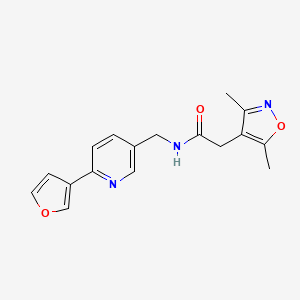

Background: Cytochrome bd oxidase (Cyt-bd) is an attractive drug target in Mycobacterium tuberculosis, particularly for developing drug combinations that target energy metabolism. However, few synthetically assessable scaffolds currently target Cyt-bd.

Compound Activity:Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of Cyt-bd. An initial structure–activity relationship (SAR) study evaluated 13 compounds across three mycobacterial strains : Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of Cyt-bd. An initial structure–activity relationship (SAR) study evaluated 13 compounds across three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv, and a clinical isolate (strain N0145). The compounds were tested using an ATP depletion assay with or without the cytochrome bcc:aa3 (QcrB) inhibitor Q203.

Key Findings:- Notably, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) exhibited the most potent activity, with ATP IC50 values ranging from 6 to 18 μM against all strains in the presence of Q203. This compound serves as a valuable chemical probe for studying the function of mycobacterial Cyt-bd under various physiological conditions .

将来の方向性

Thieno[3,2-d]pyrimidin-4(3H)-ones, including “3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . Future research could focus on further optimizing the synthesis process, studying the mechanism of action in more detail, and conducting preclinical and clinical trials to assess the safety and efficacy of these compounds.

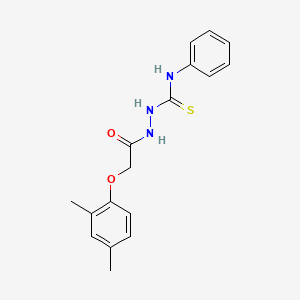

作用機序

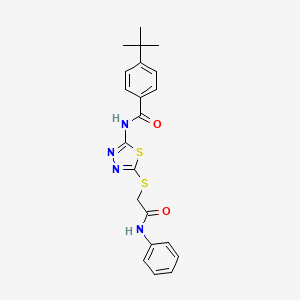

Target of Action

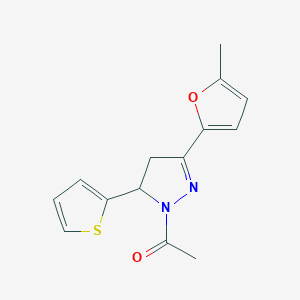

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion in the bacteria .

Pharmacokinetics

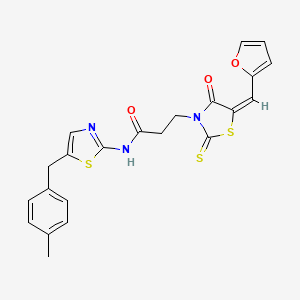

The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .

Result of Action

The result of the compound’s action is the inhibition of the growth and reproduction of Mycobacterium tuberculosis . This is due to the disruption of the bacteria’s energy metabolism, leading to ATP depletion .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The laboratory-adapted M. tuberculosis H37Rv strain, which has a higher expression of the Cyt-bd-encoding genes, showed less sensitivity to the compound compared to the clinical isolate strain N0145 .

特性

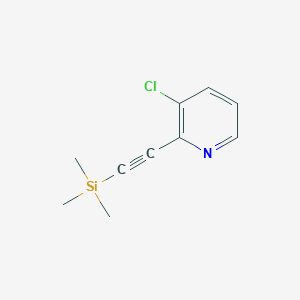

IUPAC Name |

3-[(3-fluorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUIHPTWQHMNEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

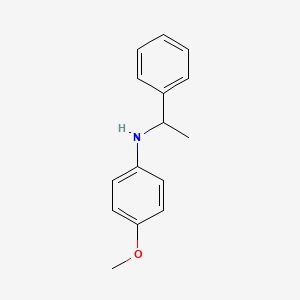

![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)

![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)